

Technical Guide: The Chemical and Biological Profile of Sanazole (AK-2123)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sanazole

Cat. No.: B1681433

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Sanazole**, a promising hypoxic cell radiosensitizer. The information is curated for professionals in the fields of medicinal chemistry, oncology, and drug development.

Chemical Identity and Structure

Sanazole, also known by its developmental code AK-2123, is a synthetic 3-nitrotriazole derivative.^{[1][2]} Its chemical structure is characterized by a 3-nitro-1,2,4-triazole ring linked to an N-(2-methoxyethyl)acetamide side chain.

The definitive chemical identifiers for **Sanazole** are provided below:

- IUPAC Name: N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide^[3]
- Chemical Formula: C₇H₁₁N₅O₄^{[2][3]}
- CAS Number: 104958-90-9
- SMILES: COCCNC(=O)CN1C=NC(=N1)--INVALID-LINK--[O-]
- InChI Key: YKDRHKCETNMLHL-UHFFFAOYSA-N

Physicochemical Properties

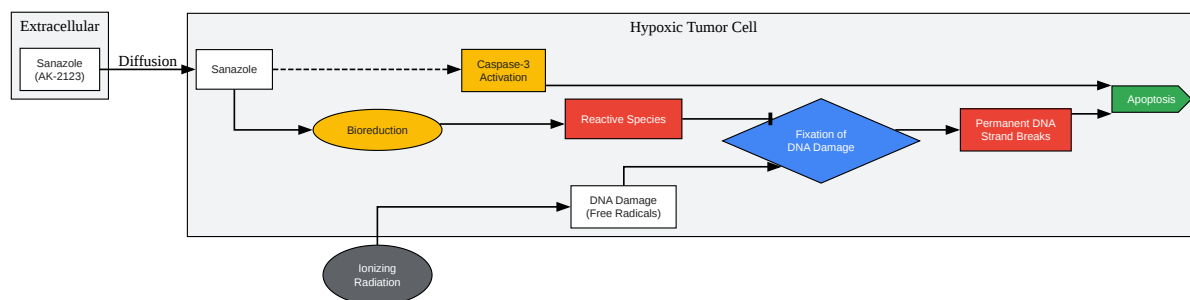
A summary of the key quantitative data for **Sanazole** is presented in the table below. This information is critical for its formulation and application in experimental and preclinical settings.

Property	Value	Source
Molecular Weight	229.19 g/mol	
Exact Mass	229.0811 g/mol	
Elemental Analysis	C: 36.68%, H: 4.84%, N: 30.56%, O: 27.92%	
Appearance	Solid powder	
Solubility (pH 7.4)	32.9 µg/mL	
Storage Conditions	0-4°C (short-term), -20°C (long-term), dry and dark	

Mechanism of Action as a Radiosensitizer

Sanazole functions as a hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy. The primary mechanism of action involves the enhancement of radiation-induced DNA damage. Under hypoxic conditions, the nitro group of **Sanazole** can be bio-reduced to form reactive radical species. These species can mimic the effects of oxygen by "fixing" the free radical damage induced in DNA by ionizing radiation, leading to permanent strand breaks that are difficult for the cell to repair.

Furthermore, studies have indicated that **Sanazole** promotes radiation-induced apoptosis. This is achieved through an increase in nuclear condensation and fragmentation, coupled with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.



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Proposed mechanism of action for **Sanazole** as a hypoxic cell radiosensitizer.

Experimental Protocols

Detailed protocols for the chemical synthesis of **Sanazole** are not readily available in the cited literature. However, methodologies for evaluating its biological activity as a radiosensitizer have been described. Below are outlines of key experimental workflows.

In Vitro Radiosensitization Assay (Colony Formation)

This assay is designed to determine the sensitizer enhancement ratio (SER) of **Sanazole** in cultured cancer cells under hypoxic conditions.

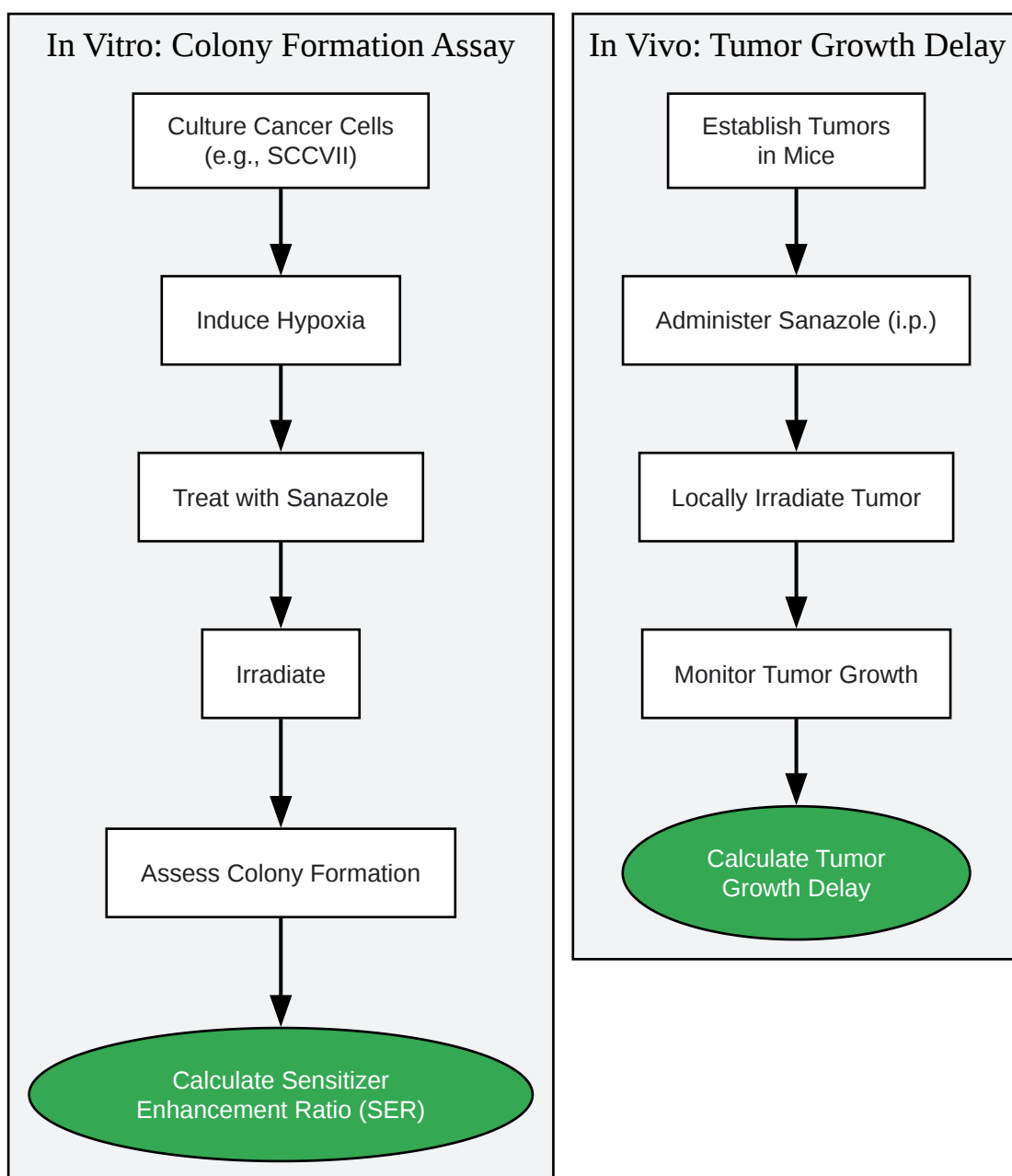
- **Cell Culture:** SCCVII tumor cells are cultured in appropriate media.
- **Drug Treatment:** Cells are treated with **Sanazole** at varying concentrations (e.g., 0.5 mM and 1 mM) for a specified duration before irradiation.
- **Induction of Hypoxia:** Cells are placed in a hypoxic chamber or treated with gas mixtures to achieve low oxygen conditions.

- **Irradiation:** Cells are irradiated with a range of radiation doses.
- **Colony Formation:** Following treatment, cells are seeded at low density and allowed to grow for a period to form colonies.
- **Quantification:** Colonies are fixed, stained, and counted. The surviving fraction is calculated for each treatment condition.
- **Data Analysis:** Survival curves are plotted, and the SER is calculated as the ratio of radiation doses required to achieve a certain level of cell kill (e.g., 1% survival) in the absence and presence of **Sanazole**.

In Vivo Tumor Growth Delay Assay

This in vivo experiment evaluates the efficacy of **Sanazole** in enhancing the radiotherapeutic response of solid tumors in an animal model.

- **Animal Model:** SCCVII tumors are grown subcutaneously in the hind legs of C3H/HeN mice.
- **Drug Administration:** Mice receive an intraperitoneal injection of **Sanazole** at various doses (e.g., 100, 200, or 400 mg/kg) prior to irradiation. A control group receives a placebo.
- **Tumor Irradiation:** The tumors are locally irradiated with a single dose of radiation.
- **Tumor Growth Monitoring:** Tumor dimensions are measured regularly (e.g., every other day) using calipers.
- **Data Analysis:** Tumor volume is calculated, and the time required for the tumor to reach a specific volume (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between treated and control groups.



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General experimental workflows for evaluating **Sanazole**'s radiosensitizing effects.

Summary and Future Directions

Sanazole is a well-characterized 3-nitrotriazole derivative with demonstrated efficacy as a hypoxic cell radiosensitizer in both in vitro and in vivo models. Its mechanism of action, centered on enhancing radiation-induced DNA damage and promoting apoptosis, makes it a

compound of significant interest for improving cancer radiotherapy. While clinical trials have been conducted, further research is warranted to fully elucidate its therapeutic potential, optimize dosing regimens, and explore synergistic combinations with other anticancer agents.

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References

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